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Compound of Interest

Compound Name: 1-Ethyl-2-methylcyclohexane

Cat. No.: B1583165 Get Quote

This guide provides a detailed comparison of spectroscopic data for 1-Ethyl-2-
methylcyclohexane, cross-referencing information from various public databases. It is

intended for researchers, scientists, and drug development professionals who rely on accurate

spectral identification of chemical compounds. This document presents available data for the

target compound and its stereoisomers (cis- and trans-1-Ethyl-2-methylcyclohexane)

alongside a constitutional isomer, 1,1-Diethylcyclohexane, for comparative analysis.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for 1-Ethyl-2-
methylcyclohexane and its isomers. Data has been compiled from the NIST Chemistry

WebBook and PubChem databases. Note that a ¹H NMR spectrum for the trans-isomer of 1-
Ethyl-2-methylcyclohexane and for 1,1-Diethylcyclohexane were not readily available in the

searched public databases.

¹H NMR Spectral Data
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Compound Database Source
Chemical Shift (ppm) and
Multiplicity

cis-1-Ethyl-2-

methylcyclohexane
SpectraBase (via PubChem)

Data not explicitly provided in

a table format, available as a

spectrum image.

trans-1-Ethyl-2-

methylcyclohexane
Not Available Not Available

1,1-Diethylcyclohexane Not Available Not Available

¹³C NMR Spectral Data

Compound Database Source Chemical Shift (ppm)

1-Ethyl-2-methylcyclohexane SpectraBase (via PubChem)[1]
11.8, 15.1, 21.0, 23.6, 26.6,

29.8, 32.9, 35.0, 41.9

cis-1-Ethyl-2-

methylcyclohexane
SpectraBase (via PubChem)

Data not explicitly provided in

a table format, available as a

spectrum image.

1,1-Diethylcyclohexane SpectraBase (via PubChem)[2] 8.2, 23.2, 26.6, 28.1, 35.8

Mass Spectrometry Data (Electron Ionization)

Compound Database Source Key m/z Peaks

1-Ethyl-2-methylcyclohexane NIST
41, 55, 69, 83, 97 (base peak),

126 (molecular ion)

cis-1-Ethyl-2-

methylcyclohexane
NIST

41, 55, 69, 83, 97 (base peak),

126 (molecular ion)

trans-1-Ethyl-2-

methylcyclohexane
NIST

41, 55, 69, 83, 97 (base peak),

126 (molecular ion)

1,1-Diethylcyclohexane SpectraBase (via PubChem)[2]
41, 55, 69, 83, 97, 111 (base

peak), 140 (molecular ion)
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Infrared (IR) Spectroscopy Data

Compound Database Source Key Absorptions (cm⁻¹)

1-Ethyl-2-methylcyclohexane NIST

~2950, 2920, 2850 (C-H

stretch), 1450 (C-H bend),

1375

cis-1-Ethyl-2-

methylcyclohexane
NIST

~2950, 2920, 2850 (C-H

stretch), 1450 (C-H bend),

1375

trans-1-Ethyl-2-

methylcyclohexane
NIST

~2950, 2920, 2850 (C-H

stretch), 1450 (C-H bend),

1375

1,1-Diethylcyclohexane SpectraBase (via PubChem)[2]

~2950, 2920, 2850 (C-H

stretch), 1460 (C-H bend),

1375

Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of the

spectroscopic data presented above. Specific parameters may vary between different database

entries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) is used, typically

operating at a proton resonance frequency of 300 MHz or higher.

Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent

(e.g., CDCl₃, C₆D₆) and placed in an NMR tube.

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key

parameters include the spectral width, number of scans, and relaxation delay. Chemical

shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal

standard.
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¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. Key parameters are

similar to ¹H NMR but often require a larger number of scans due to the lower natural

abundance of ¹³C.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated

based on its boiling point and affinity for the column stationary phase.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) is a common method, where the sample molecules are

bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, ion trap, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is most commonly used.

Sample Preparation: For liquids, a thin film can be placed between two salt plates (e.g., NaCl

or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is

placed directly on a crystal. Gas-phase spectra are obtained by introducing the sample into a

gas cell.

Data Acquisition: The spectrometer passes infrared radiation through the sample. The

detector measures the amount of light that is transmitted at each wavelength. The resulting

spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization
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The following diagram illustrates the logical workflow for cross-referencing spectroscopic data

of a chemical compound with public databases.
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Caption: Workflow for cross-referencing spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-of-1-ethyl-2-methylcyclohexane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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